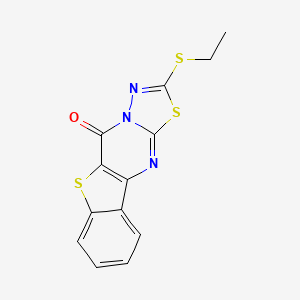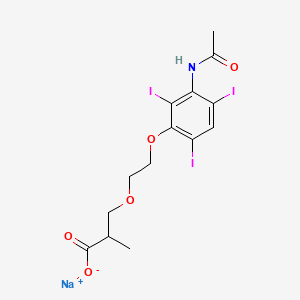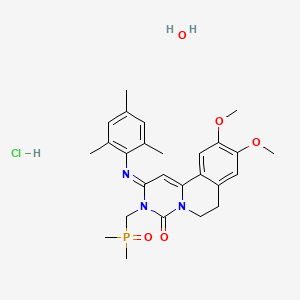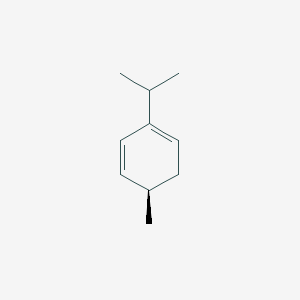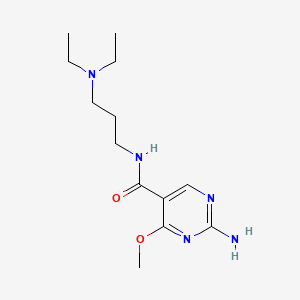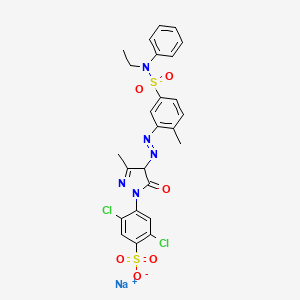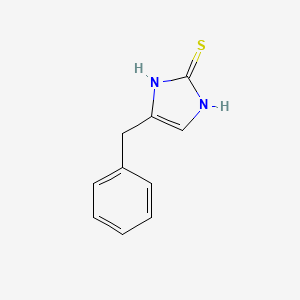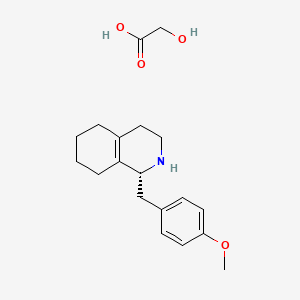
Propionamide, 3-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionamide, 3-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride is a chemical compound with a complex structure It is known for its unique properties and applications in various scientific fields
Métodos De Preparación
The synthesis of Propionamide, 3-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride involves several steps. The synthetic route typically includes the reaction of propionamide with dimethylamine and 1,1,3,3-tetramethylbutyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Propionamide, 3-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, it is explored for its potential therapeutic applications, including its use as a precursor for drug development. In industry, it is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propionamide, 3-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Propionamide, 3-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride can be compared with other similar compounds, such as other propionamide derivatives and compounds with similar functional groups. These comparisons highlight its unique properties, such as its specific reactivity and potential applications. Similar compounds include N,N-dimethylpropionamide and N-(1,1,3,3-tetramethylbutyl)propionamide, which share some structural similarities but differ in their chemical behavior and applications.
Propiedades
Número CAS |
96776-37-3 |
|---|---|
Fórmula molecular |
C13H29ClN2O |
Peso molecular |
264.83 g/mol |
Nombre IUPAC |
3-(dimethylamino)-N-(2,4,4-trimethylpentan-2-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C13H28N2O.ClH/c1-12(2,3)10-13(4,5)14-11(16)8-9-15(6)7;/h8-10H2,1-7H3,(H,14,16);1H |
Clave InChI |
LLVDFVSJWIAJDE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)NC(=O)CCN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


